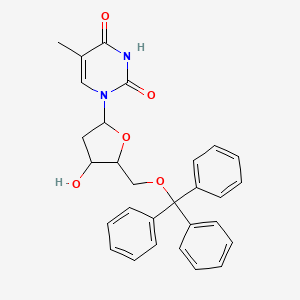

5'-O-Tritylthymidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Trityl Group: A Keystone for 5'-Hydroxyl Protection in Nucleoside Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutic and research applications, the strategic use of protecting groups is paramount. Among these, the trityl group, and its derivatives, have established themselves as the cornerstone for the protection of the 5'-hydroxyl group of nucleosides. This technical guide provides a comprehensive overview of the function of the trityl group in 5'-O-Tritylthymidine, detailing its mechanism of action, the quantitative aspects of its application, and the experimental protocols for its use.

The Critical Role of the 5'-Protecting Group

The synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleoside monomers to a growing chain. To ensure the formation of the correct phosphodiester linkages between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of the next, all other reactive functional groups on the nucleoside must be temporarily blocked. The protection of the 5'-hydroxyl group is mandatory in all standard oligonucleotide synthesis methods.[1] The ideal 5'-protecting group should possess several key characteristics:

-

Selective Reactivity: It must react selectively with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

-

Stability: It must be stable to the conditions required for the subsequent coupling and oxidation steps in oligonucleotide synthesis.

-

Facile Cleavage: It must be readily and quantitatively removable under mild conditions that do not affect other protecting groups or the integrity of the oligonucleotide chain.

The trityl (triphenylmethyl) group, a bulky and acid-labile moiety, fulfills these requirements exceptionally well, making it a widely adopted choice for 5'-hydroxyl protection.

The Function of the Trityl Group in this compound

In this compound, the trityl group is covalently attached to the oxygen of the 5'-hydroxyl group of the thymidine nucleoside. Its primary function is to act as a temporary shield, preventing this hydroxyl group from participating in unwanted side reactions during the chemical synthesis of DNA or RNA oligomers.

The key advantages conferred by the trityl group are:

-

Steric Hindrance for Selectivity: The large, three-dimensional structure of the trityl group provides significant steric bulk.[2] This steric hindrance is a crucial factor in its ability to selectively react with the less sterically hindered primary 5'-hydroxyl group of a nucleoside, leaving the secondary 3'-hydroxyl group available for the subsequent phosphoramidite coupling reaction.

-

Acid Lability for Controlled Deprotection: The bond between the trityl group and the 5'-oxygen is highly sensitive to acidic conditions.[2] This lability allows for its clean and efficient removal, a process known as detritylation or deblocking, at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling step. The cleavage proceeds via a stable trityl cation intermediate.

-

Monitoring of Synthesis Efficiency: The dimethoxytrityl (DMT) variant, a commonly used derivative, releases a brightly colored orange cation upon cleavage with acid. The intensity of this color can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the oligonucleotide synthesis.

Quantitative Data on Tritylation and Detritylation

The efficiency of both the introduction (tritylation) and removal (detritylation) of the trityl group is critical for the successful synthesis of high-purity oligonucleotides. The following table summarizes typical quantitative data reported for these reactions.

| Reaction | Protecting Group | Reagents | Solvent | Typical Yield/Efficiency | Reference |

| Tritylation | Trityl (Tr) | Trityl chloride, Pyridine | Pyridine | >90% | Based on general literature procedures. |

| DMT | 4,4'-Dimethoxytrityl chloride, Pyridine | Pyridine | >90% | Based on general literature procedures. | |

| Detritylation | Trityl (Tr) | 80% Acetic Acid | Acetic Acid | Quantitative | Based on general literature procedures. |

| DMT | 3% Trichloroacetic acid (TCA) in Dichloromethane | Dichloromethane | >98% to >99% | [3] | |

| DMT | Dichloroacetic acid (DCA) in Dichloromethane | Dichloromethane | >98% | [4][5] | |

| MMT | 20% Acetic Acid | Acetic Acid | Quantitative | [6] | |

| MMT | Water, 60°C | Water | Quantitative | [6] |

Experimental Protocols

The following are detailed methodologies for the tritylation of thymidine and the detritylation of this compound.

Synthesis of this compound (Tritylation)

Objective: To selectively protect the 5'-hydroxyl group of thymidine with a trityl group.

Materials:

-

Thymidine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve thymidine in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride in small portions at room temperature. The molar ratio of trityl chloride to thymidine is typically between 1.1 and 1.5 to ensure complete reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (thymidine) is consumed. This typically takes several hours to overnight.

-

Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench any unreacted trityl chloride.

-

Workup: Remove the pyridine by evaporation under reduced pressure. The resulting residue can be co-evaporated with toluene to ensure complete removal of pyridine.

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane.

-

Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield this compound as a white solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Deprotection of this compound (Detritylation)

Objective: To remove the trityl protecting group from the 5'-hydroxyl of this compound.

Materials:

-

This compound

-

80% Acetic acid in water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound in 80% aqueous acetic acid in a flask with stirring.

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC until the starting material is no longer present.

-

Workup: Once the reaction is complete, neutralize the acetic acid by carefully adding the reaction mixture to a stirred, ice-cold solution of saturated sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the deprotected thymidine.

-

Purification (if necessary): If the product is not pure, it can be further purified by silica gel chromatography.

Visualizing the Role of the Trityl Group

The following diagrams, generated using the DOT language for Graphviz, illustrate the key structures and processes involving the trityl group.

Caption: Chemical transformation between Thymidine and this compound.

Caption: Solid-phase oligonucleotide synthesis cycle.

Caption: Experimental workflows for tritylation and detritylation.

Conclusion

The trityl group plays an indispensable role in modern oligonucleotide synthesis. Its unique combination of steric bulk for selective protection and acid lability for controlled removal has made 5'-O-tritylated nucleosides, such as this compound, fundamental building blocks in the construction of synthetic DNA and RNA. The continuous optimization of trityl-based protecting groups and their deprotection methodologies further enhances the efficiency and reliability of oligonucleotide synthesis, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. alfachemic.com [alfachemic.com]

- 3. High yield detritylation of surface-attached nucleosides with photoacid generated in an overlying solid film: roles of translational diffusion and scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

5'-O-Tritylthymidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-Tritylthymidine, a key molecule in synthetic chemistry and biomedical research. This document details its chemical properties, its crucial role in oligonucleotide synthesis, and its emerging significance as a modulator of important biological pathways. Detailed experimental protocols are provided to facilitate its application in the laboratory.

Core Properties of this compound

This compound is a derivative of thymidine, a fundamental component of DNA. The defining feature of this compound is the presence of a trityl (triphenylmethyl) group attached to the 5'-hydroxyl position of the deoxyribose sugar. This bulky protecting group is instrumental in its primary application in solid-phase oligonucleotide synthesis.

| Property | Value |

| CAS Number | 7791-71-1 |

| Molecular Weight | 484.54 g/mol |

| Molecular Formula | C₂₉H₂₈N₂O₅ |

| Synonyms | 5'-O-(Triphenylmethyl)thymidine, Trt-dT |

Role in Solid-Phase Oligonucleotide Synthesis

The trityl group's acid lability makes this compound an ideal starting material for the controlled, stepwise synthesis of DNA strands. It serves as a temporary protecting group for the 5'-hydroxyl function, preventing unwanted side reactions during the formation of phosphodiester bonds.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis, which relies on the sequential addition of protected nucleoside phosphoramidites.

Detailed Methodologies

1. Synthesis of this compound (Tritylation of Thymidine)

This protocol describes the selective protection of the 5'-hydroxyl group of thymidine.

-

Materials: Thymidine, Trityl chloride (TrCl), Anhydrous pyridine, Dichloromethane (DCM), Methanol.

-

Procedure:

-

Dissolve thymidine in anhydrous pyridine in a round-bottom flask.

-

Add Trityl chloride to the solution in a slight molar excess.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine by evaporation under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

2. Solid-Phase Oligonucleotide Synthesis Cycle

This is a generalized protocol for a single cycle of nucleotide addition.

-

Materials: Controlled pore glass (CPG) solid support with the initial 5'-O-Trityl-nucleoside, desired nucleoside phosphoramidite, activator solution (e.g., tetrazole), capping solution (e.g., acetic anhydride and N-methylimidazole), oxidizing solution (e.g., iodine in THF/water/pyridine), deblocking solution (e.g., 3% trichloroacetic acid in DCM), anhydrous acetonitrile.

-

Procedure (performed on an automated DNA synthesizer):

-

Deblocking (Detritylation): The CPG support is washed with the deblocking solution to remove the 5'-trityl group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The orange color of the released trityl cation can be used to quantify the reaction efficiency.

-

Coupling: The next nucleoside phosphoramidite and an activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solution is introduced to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is assembled.

-

3. Cleavage and Deprotection

This final step liberates the synthesized oligonucleotide from the solid support and removes all remaining protecting groups.

-

Materials: Concentrated ammonium hydroxide, ethanolic ammonium hydroxide.

-

Procedure:

-

The solid support with the synthesized oligonucleotide is transferred to a sealed vial.

-

Concentrated ammonium hydroxide is added, and the mixture is heated (e.g., at 55°C for 8-15 hours). This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

-

For sensitive oligonucleotides, milder conditions such as ethanolic ammonium hydroxide may be used.

-

After cooling, the supernatant containing the crude oligonucleotide is collected.

-

The final 5'-trityl group (if left on for purification purposes) can be removed by treatment with an acid, such as 80% acetic acid.

-

The crude oligonucleotide is then purified, typically by HPLC.

-

Biological Activity and Signaling Pathways

Beyond its role in synthesis, this compound has been identified as a biologically active molecule. It functions as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis.[1]

Furthermore, this compound has been shown to target the Focal Adhesion Kinase (FAK) and Mouse double minute 2 homolog (Mdm2) interaction. This interference leads to a decrease in cell viability and an increase in apoptosis (programmed cell death).

FAK-Mdm2-p53 Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, FAK can promote the interaction between p53 and its E3 ubiquitin ligase Mdm2, leading to the degradation of the tumor suppressor p53. By inhibiting the FAK-Mdm2 interaction, this compound can stabilize p53, allowing it to exert its tumor-suppressive functions.

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of thymidine phosphorylase by monitoring the conversion of thymidine to thymine.

-

Materials: Thymidine phosphorylase (from E. coli), potassium phosphate buffer (pH 7.0), thymidine, this compound (or other test compounds), DMSO, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer and the thymidine phosphorylase enzyme.

-

Add the test compound (this compound, dissolved in DMSO) to the desired final concentration. Include a control with DMSO alone.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the substrate, thymidine.

-

Immediately monitor the change in absorbance at 290 nm for 10 minutes using a microplate reader.[2][3] The conversion of thymidine to thymine results in a decrease in absorbance.

-

The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

This technical guide provides a foundational understanding of this compound, encompassing its chemical properties, synthetic applications, and biological significance. The detailed protocols offer practical guidance for researchers and professionals in the fields of chemistry, molecular biology, and drug development.

References

- 1. 5'-O-tritylated nucleoside derivatives: inhibition of thymidine phosphorylase and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]

- 3. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Biological Activity of 5'-O-Tritylthymidine: A Technical Overview of its Role as a Thymidine Kinase 2 Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the biological activities of 5'-O-Tritylthymidine, with a primary focus on its role as an inhibitor of mitochondrial Thymidine Kinase 2 (TK-2). It also explores its well-documented activity in modulating the FAK/Mdm-2 signaling pathway, leading to apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways.

Introduction to this compound and its Targets

This compound is a modified nucleoside analog that has garnered attention for its multifaceted biological effects. Primarily recognized as an inhibitor of Thymidine Kinase 2 (TK-2), it also exhibits potent activity against the protein-protein interaction between Focal Adhesion Kinase (FAK) and Mouse double minute 2 homolog (Mdm-2).[1] This dual activity makes it a compound of interest for research in mitochondrial function, cancer biology, and drug development.

Thymidine Kinase 2 (TK-2) is a mitochondrial enzyme crucial for the salvage pathway of pyrimidine nucleosides. It catalyzes the phosphorylation of deoxythymidine and deoxycytidine, providing essential precursors for mitochondrial DNA (mtDNA) synthesis and maintenance.[2] Given its role, inhibitors of TK-2 are valuable tools for studying mitochondrial metabolism and are being investigated for potential therapeutic applications.

The FAK/Mdm-2 complex is a key interaction in cell survival and proliferation pathways. FAK is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a significant role in cell adhesion, migration, and survival. Mdm-2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein. The interaction between FAK and Mdm-2 can lead to the inhibition of p53's tumor-suppressive functions.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its key targets has been quantified in several studies. The following table summarizes the available data.

| Target | Parameter | Value | Cell Line/System | Reference |

| Thymidine Kinase 2 (TK-2) | IC50 | Potent Inhibitor* | Recombinant Human TK-2 | [3] |

| FAK/Mdm-2 Interaction | Activity | Direct binding to FAK-N terminal domain | Breast and Colon Cancer Cells | |

| Cell Viability | Effect | Dose-dependent decrease | BT474 (Breast), HCT116 (Colon) | |

| Apoptosis | Effect | Dose-dependent increase | BT474 (Breast), HCT116 (Colon) |

*Note: A study by Hernández et al. (2002) identified this compound as a potent inhibitor of human mitochondrial TK-2. The study reported that a synthesized acyclic analog was an order of magnitude more potent, implying a specific IC50 value for the parent compound was determined, though it is not available in the abstract.[3]

Experimental Protocols

General Radiometric Kinase Assay for TK-2 Inhibition

While the specific protocol used to determine the IC50 of this compound for TK-2 is not detailed in the available literature, a general radiometric kinase assay is commonly employed for such purposes. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The kinase activity is quantified by measuring the incorporation of 32P from [γ-32P]ATP into a substrate (e.g., deoxythymidine). The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human TK-2 enzyme

-

[γ-32P]ATP

-

Unlabeled ATP

-

Deoxythymidine (substrate)

-

This compound (inhibitor)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, deoxythymidine, and recombinant TK-2 enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a defined period.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of incorporated 32P on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Co-Immunoprecipitation Assay for FAK/Mdm-2 Interaction

This method is used to determine if two proteins (FAK and Mdm-2) interact in a cellular context and if this interaction is affected by an inhibitor.

Principle: An antibody against one protein of interest (e.g., FAK) is used to pull down that protein from a cell lysate. If another protein (e.g., Mdm-2) is interacting with the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

Materials:

-

Cancer cell lines (e.g., BT474, HCT116)

-

This compound

-

Cell lysis buffer

-

Antibody against FAK

-

Antibody against Mdm-2

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat the cells with this compound or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Immunoprecipitation: Incubate the cell lysates with an anti-FAK antibody, followed by the addition of Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Mdm-2 antibody to detect the co-immunoprecipitated Mdm-2. A decrease in the Mdm-2 band in the treated sample indicates that this compound disrupts the FAK/Mdm-2 interaction.

Signaling Pathways and Mechanisms of Action

Inhibition of Mitochondrial DNA Synthesis via TK-2

This compound's inhibition of TK-2 directly impacts the mitochondrial nucleotide salvage pathway, which is essential for mtDNA synthesis and maintenance.

Caption: Inhibition of TK-2 by this compound in the mitochondrion.

Induction of Apoptosis via FAK/Mdm-2/p53 Pathway

A significant and well-documented mechanism of action for this compound is its ability to disrupt the FAK/Mdm-2 interaction, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]

Caption: Apoptosis induction by this compound via FAK/Mdm-2/p53 pathway.

Summary and Future Perspectives

This compound presents a compelling profile as a dual-action biological agent. Its inhibitory effect on TK-2 positions it as a valuable chemical probe for investigating mitochondrial physiology and pathology. The lack of a precise, publicly available IC50 value highlights an area for further investigation to fully characterize its potency and selectivity.

Concurrently, its well-defined role in disrupting the FAK/Mdm-2 complex and reactivating the p53 pathway provides a strong rationale for its exploration as a potential anti-cancer therapeutic. The ability to induce apoptosis in cancer cells through a defined molecular mechanism is a highly desirable characteristic for drug development.

Future research should focus on:

-

Precisely quantifying the inhibitory constants (IC50 and Ki) of this compound against human TK-2.

-

Elucidating the structural basis of its interaction with TK-2 through co-crystallization studies.

-

Evaluating its efficacy and safety in preclinical cancer models to further validate its therapeutic potential.

-

Investigating the potential synergistic effects of combining this compound with other chemotherapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, serving as a valuable resource for the scientific community to guide future research and development efforts.

References

The Role of 5'-O-Tritylthymidine in Angiogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of numerous pathological conditions, most notably cancer, where it fuels tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. Within the diverse landscape of anti-angiogenic agents, 5'-O-Tritylthymidine and its structural analogs, a class of modified nucleosides, have garnered significant attention for their unique multi-target mechanisms of action. This technical guide provides an in-depth exploration of the role of this compound in angiogenesis research, detailing its mechanisms of action, experimental validation, and the signaling pathways it modulates.

Core Mechanisms of Anti-Angiogenic Action

This compound and its related compounds, such as 5'-O-Tritylinosine (KIN59), exert their anti-angiogenic effects through a dual-pronged approach, targeting key enzymatic activity and critical protein-protein interactions involved in endothelial cell proliferation, migration, and survival.

Inhibition of Thymidine Phosphorylase (TPase)

Thymidine Phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that plays a pivotal role in pyrimidine nucleoside metabolism.[1] Crucially, elevated levels of TPase are strongly correlated with increased microvessel density and poor prognosis in a variety of solid tumors.[2][3] The enzymatic activity of TPase is essential for its pro-angiogenic effects.[1] TPase catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is further converted to 2-deoxy-D-ribose.[1] 2-deoxy-D-ribose itself has been identified as a chemoattractant for endothelial cells and an angiogenesis-inducing factor.[1]

5'-O-tritylated nucleoside derivatives, including this compound (also referred to as KIN6) and 5'-O-Tritylinosine (KIN59), act as potent inhibitors of TPase.[2] Notably, these compounds function as non-competitive or allosteric inhibitors, meaning they do not bind to the active site for thymidine or phosphate but rather to a distinct regulatory site on the enzyme.[2] This allosteric inhibition is a key feature, suggesting a sophisticated mechanism of action. The presence of the bulky 5'-O-trityl group is instrumental for this inhibitory activity.[2] Studies have shown that replacing the hypoxanthine base in KIN59 with thymine to form this compound (KIN6) significantly improves the anti-TPase activity by approximately 3.5-fold.[2]

Targeting the FAK-Mdm-2 Protein-Protein Interaction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration. Mdm-2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein. The interaction between FAK and Mdm-2 leads to the ubiquitination and subsequent degradation of p53, thereby promoting tumor cell survival.

This compound has been identified as a small-molecule inhibitor that directly targets and disrupts the interaction between FAK and Mdm-2.[2] By binding to a pocket at the interface of the FAK-Mdm-2 complex, this compound prevents their association.[2] This disruption leads to the stabilization and activation of p53.[2] Activated p53 can then transcriptionally activate its target genes, such as p21 and Bax, leading to cell cycle arrest and apoptosis of cancer cells, which indirectly contributes to the inhibition of tumor-driven angiogenesis.[2]

Antagonism of Fibroblast Growth Factor-2 (FGF2) Signaling

While not a direct effect of this compound itself, the closely related compound 5'-O-Tritylinosine (KIN59) has been shown to be a potent antagonist of Fibroblast Growth Factor-2 (FGF2) signaling.[4] FGF2 is a powerful pro-angiogenic factor that stimulates endothelial cell proliferation and differentiation. KIN59 inhibits the binding of FGF2 to its receptor, FGFR1, thereby blocking downstream signaling cascades, including the activation of Akt.[4] This antagonistic activity is specific to FGF2, as KIN59 does not affect VEGF-stimulated responses.[4] Given the structural similarity, it is plausible that other 5'-O-trityl nucleosides may also possess FGF2 antagonistic properties.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic efficacy of 5'-O-trityl nucleoside derivatives has been quantified in various preclinical models. The following table summarizes key findings.

| Compound | Assay | Target/Cell Line | Endpoint | Result | Reference |

| 5'-O-Tritylinosine (KIN59) | Thymidine Phosphorylase Inhibition | Recombinant human TPase | IC50 | 67 µM | [5] |

| 5'-O-Tritylinosine (KIN59) | Thymidine Phosphorylase Inhibition | Recombinant E. coli TPase | IC50 | 44 µM | [5] |

| This compound (M13) | Cell Viability | BT474 breast cancer cells | Dose-dependent decrease | Significant decrease in viability | [2] |

| This compound (M13) | Cell Viability | HCT116 colon cancer cells | Dose-dependent decrease | Significant decrease in viability | [2] |

| 5'-O-trityl nucleoside analogs | Angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of TPase-induced angiogenesis | Marked inhibition | [2] |

| 5'-O-Tritylinosine (KIN59) | Endothelial Cell Proliferation | GM7373 cells | Inhibition of FGF2-induced proliferation | Dose-dependent inhibition | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound's anti-angiogenic properties are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances on a living, vascularized membrane.

Materials:

-

Fertilized chicken eggs

-

Egg incubator with humidity control (37°C, 50-60% humidity)

-

Sterile phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Sterile forceps and scissors

-

Small grinding tool (e.g., Dremel with a sterile disc)

-

Thermostable plastic rings or filter discs

-

Test compound (this compound or analogs) dissolved in a biocompatible solvent (e.g., DMSO, followed by dilution in PBS)

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs at 37°C with 50-60% humidity for 3 days.

-

On day 3, carefully create a small window in the eggshell over the air sac.

-

Gently drop the chorioallantoic membrane by applying negative pressure.

-

On day 10, place a sterile plastic ring or filter disc onto the CAM.

-

Apply a specific volume (e.g., 10 µL) of the test compound solution or vehicle control onto the ring/disc.

-

Reseal the window with sterile tape and return the eggs to the incubator.

-

After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels growing towards the ring/disc or by measuring the vessel density in a defined area.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

96-well tissue culture plates

-

Test compound (this compound or analogs)

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera and image analysis software

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the basement membrane extract (e.g., 50 µL/well) and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control.

-

Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using an inverted microscope.

-

For quantification, the cells can be labeled with Calcein AM, and images can be captured.

-

Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops.

Signaling Pathways and Visualizations

The anti-angiogenic effects of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Inhibition of Thymidine Phosphorylase-Mediated Angiogenesis

Caption: Allosteric inhibition of Thymidine Phosphorylase by this compound.

Disruption of FAK-Mdm-2 Interaction and p53 Activation

Caption: this compound disrupts the FAK-Mdm-2 complex, leading to p53 activation.

Antagonism of FGF2 Signaling by 5'-O-Tritylinosine (KIN59)

Caption: 5'-O-Tritylinosine (KIN59) antagonizes FGF2 signaling.

Conclusion

This compound and its analogs represent a promising class of multi-targeting anti-angiogenic agents. Their ability to simultaneously inhibit the enzymatic activity of thymidine phosphorylase and disrupt the pro-survival FAK-Mdm-2 protein-protein interaction provides a robust mechanism for impeding tumor-associated neovascularization. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in the fight against cancer and other angiogenesis-dependent diseases. Future research should focus on elucidating more precise quantitative data on the efficacy of this compound in various preclinical models and further exploring the structure-activity relationships within this class of molecules to optimize their anti-angiogenic and anti-tumor properties.

References

- 1. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5'-O-tritylated nucleoside derivatives: inhibition of thymidine phosphorylase and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (KIN59) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of in vivo angiogenesis by N-beta-alanyl-5-S-glutathionyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-Tritylthymidine: A Core Intermediate in Nucleoside Chemistry for Research and Drug Development

An In-depth Technical Guide

Abstract

5'-O-Tritylthymidine is a pivotal intermediate in nucleoside chemistry, primarily serving as a protected building block in the synthesis of oligonucleotides and various therapeutic nucleoside analogs. Its bulky trityl group offers selective protection of the primary 5'-hydroxyl function of thymidine, enabling regioselective modifications at other positions of the nucleoside. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical and spectroscopic properties, and its critical role in the preparation of thymidine phosphoramidite, a key monomer for automated DNA synthesis. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a discussion of its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of nucleoside chemistry and drug discovery.

Introduction

In the realm of nucleoside chemistry and the development of nucleic acid-based therapeutics, the strategic use of protecting groups is paramount. The trityl group (triphenylmethyl), and its derivatives, are extensively used for the protection of primary hydroxyl groups in nucleosides due to their steric bulk and acid lability. This compound is a cornerstone intermediate, resulting from the selective protection of the 5'-hydroxyl group of thymidine. This protection strategy is fundamental for the subsequent synthesis of oligonucleotides, as it directs the formation of the phosphodiester linkage to the 3'-hydroxyl group. Furthermore, this compound serves as a versatile precursor for the synthesis of a wide array of modified nucleosides with potential therapeutic applications, including antiviral and anticancer agents. This guide will delve into the technical details of this compound as a crucial intermediate, providing practical information for its synthesis and utilization in a laboratory and drug development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7791-71-1 | [1] |

| Molecular Formula | C₂₉H₂₈N₂O₅ | [1] |

| Molecular Weight | 484.54 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 125 °C | [2] |

| Solubility | Soluble in pyridine, dichloromethane, chloroform; sparingly soluble in methanol; insoluble in water. |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 8.95 (br s, 1H, NH), 7.65 (s, 1H, H-6), 7.45-7.20 (m, 15H, Trityl-H), 6.35 (t, J = 6.8 Hz, 1H, H-1'), 4.55 (m, 1H, H-3'), 4.05 (m, 1H, H-4'), 3.45 (dd, J = 10.8, 3.2 Hz, 1H, H-5'a), 3.35 (dd, J = 10.8, 2.8 Hz, 1H, H-5'b), 2.40 (m, 1H, H-2'a), 2.20 (m, 1H, H-2'b), 1.50 (s, 3H, 5-CH₃). |

| ¹³C NMR | (CDCl₃, 101 MHz) δ: 164.0 (C-4), 150.5 (C-2), 143.8 (Trityl-Cq), 135.8 (C-6), 128.8, 128.1, 127.3 (Trityl-CH), 111.5 (C-5), 87.2 (Trityl-C), 85.3 (C-1'), 85.0 (C-4'), 72.0 (C-3'), 64.2 (C-5'), 40.5 (C-2'), 12.3 (5-CH₃). |

| Mass Spectrometry (ESI-MS) | m/z: 485.2 [M+H]⁺, 507.2 [M+Na]⁺. |

Synthesis of this compound

The synthesis of this compound is a standard procedure in nucleoside chemistry, involving the reaction of thymidine with trityl chloride in an anhydrous basic solvent, typically pyridine. The steric hindrance of the trityl group favors the selective reaction with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Detailed Experimental Protocol

Materials:

-

Thymidine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve thymidine (1 equivalent) in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).

-

Quenching: Upon completion, the reaction is quenched by the addition of a small amount of methanol to react with any excess trityl chloride.

-

Work-up: The pyridine is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford this compound as a white to off-white solid.

Table 3: Reported Yields for the Synthesis of this compound

| Reference | Equivalents of TrCl | Reaction Time (h) | Yield (%) |

| [3] | Not specified | 12-24 | >90 |

| Literature Practice | 1.2 | 16 | ~85-95 |

This compound as a Key Intermediate

The primary application of this compound is as a protected precursor for the synthesis of thymidine 3'-phosphoramidite, the building block for automated solid-phase oligonucleotide synthesis. The trityl group at the 5'-position ensures that the phosphitylation reaction occurs exclusively at the 3'-hydroxyl group.

Synthesis of Thymidine 3'-Phosphoramidite

Procedure:

-

Reaction Setup: this compound (1 equivalent) is dried by co-evaporation with anhydrous acetonitrile and dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Phosphitylation: To the stirred solution, N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2-1.5 equivalents) at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by precipitation from a cold non-polar solvent (e.g., hexane or pentane) or by silica gel chromatography to yield the thymidine phosphoramidite as a white foam.

Detritylation: Removal of the Trityl Group

The trityl group is typically removed under mild acidic conditions. This step is crucial in solid-phase oligonucleotide synthesis to deprotect the 5'-hydroxyl group for the subsequent coupling reaction. Common reagents for detritylation include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The formation of the stable and brightly colored trityl cation provides a convenient method for monitoring the efficiency of each coupling cycle spectrophotometrically.

Protocol for Detritylation in Solution

Materials:

-

This compound

-

Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolution: Dissolve this compound in dichloromethane.

-

Acid Treatment: Add a solution of 3% DCA or TCA in dichloromethane to the reaction mixture. The solution will typically turn a bright orange or red color due to the formation of the trityl cation.

-

Monitoring: The reaction is usually complete within minutes and can be monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected thymidine.

Applications in Drug Development

Beyond its role in oligonucleotide synthesis, this compound is a valuable starting material for the synthesis of various nucleoside analogs with therapeutic potential. The protected 5'-hydroxyl group allows for modifications at the 3'-position or on the thymine base. For instance, it is a precursor for the synthesis of 3'-azido-3'-deoxythymidine (AZT), a potent reverse transcriptase inhibitor used in the treatment of HIV infection. Furthermore, 5'-O-trityl nucleoside derivatives have been investigated for their anticancer and antiangiogenic properties. For example, this compound has been shown to inhibit thymidine phosphorylase, an enzyme involved in angiogenesis.[4]

Conclusion

This compound is an indispensable intermediate in modern nucleoside and nucleotide chemistry. Its straightforward and high-yielding synthesis, coupled with the reliable and selective protection it offers to the 5'-hydroxyl group of thymidine, makes it a fundamental building block for the synthesis of oligonucleotides and a versatile precursor for the development of novel nucleoside-based therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of medicinal chemistry, molecular biology, and drug development. A thorough understanding of the chemistry of this compound is crucial for the advancement of nucleic acid research and the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 5'-O-Tritylthymidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5'-O-Tritylthymidine, a critical protected nucleoside used in oligonucleotide synthesis and as a research chemical. Understanding its behavior in common laboratory solvents is essential for its effective storage, handling, and application in various experimental and developmental workflows.

Introduction to this compound

This compound is a derivative of thymidine in which the primary 5'-hydroxyl group is protected by a bulky trityl (triphenylmethyl) group. This protection is a cornerstone of solid-phase DNA synthesis, preventing the 5'-hydroxyl group from participating in unwanted side reactions during the coupling of phosphoramidite monomers. The trityl group's stability and its selective removal under acidic conditions are key to its utility. Beyond its role in synthesis, this compound and its analogs have been investigated for their biological activities.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which combines the polar thymidine moiety with the large, nonpolar trityl group. This amphiphilic nature results in a distinct solubility profile across a range of common laboratory solvents.

Qualitative Solubility

Based on available data and the general properties of protected nucleosides, the qualitative solubility of this compound can be summarized as follows:

-

High Solubility: The compound is highly soluble in polar aprotic solvents and chlorinated organic solvents. This is due to the favorable interactions of the solvent with both the polar (thymidine) and nonpolar (trityl) parts of the molecule.

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Chloroform

-

-

Moderate to High Solubility: Good solubility is also observed in other polar aprotic and some polar protic solvents.

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

-

Lower Solubility: The solubility is generally lower in more polar protic solvents and nonpolar hydrocarbon solvents.

-

Methanol

-

Ethanol

-

Water (practically insoluble)

-

Hexanes

-

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, for Dimethyl Sulfoxide (DMSO), a common solvent for stock solutions, the solubility is known to be high.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Ambient | ≥ 100[1] | ≥ 206.38[1] |

| Dichloromethane (DCM) | 84.93 | Ambient | Data not available | Data not available |

| Chloroform | 119.38 | Ambient | Data not available | Data not available |

| Ethyl Acetate | 88.11 | Ambient | Data not available | Data not available |

| Acetone | 58.08 | Ambient | Data not available | Data not available |

| Acetonitrile | 41.05 | Ambient | Data not available | Data not available |

| Methanol | 32.04 | Ambient | Data not available | Data not available |

| Ethanol | 46.07 | Ambient | Data not available | Data not available |

| Dimethylformamide (DMF) | 73.09 | Ambient | Data not available | Data not available |

Researchers are encouraged to experimentally determine the solubility in their specific solvent systems using the protocols outlined in this guide.

Stability Profile

The stability of this compound is a critical factor in its storage and use. The primary point of instability is the trityl ether linkage, which is susceptible to cleavage under certain conditions.

Chemical Stability

Acidic Conditions: The trityl group is designed to be labile under acidic conditions. This is the most significant degradation pathway for this compound. The acid-catalyzed detritylation proceeds via a carbocation intermediate, yielding thymidine and the trityl cation. The rate of this reaction is dependent on the strength of the acid and the polarity of the solvent. Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in solvents like dichloromethane are commonly used for detritylation during oligonucleotide synthesis.

Basic Conditions: The trityl ether linkage is generally stable under basic conditions. The nucleoside itself may be susceptible to degradation under strongly basic conditions, but this is not a primary concern under typical laboratory handling and storage.

Oxidative and Photolytic Conditions: While specific data for this compound is limited, nucleosides, in general, can be susceptible to oxidative damage and photodegradation. It is advisable to store solutions protected from light and to use freshly prepared solutions for sensitive applications.

Storage and Handling Recommendations

-

Solid Form: As a solid, this compound is stable when stored in a cool, dark, and dry place.

-

In Solution: Stock solutions, particularly in aprotic solvents like DMSO, should be stored at low temperatures (-20°C or -80°C) to minimize degradation. For solutions stored at -80°C, use within 6 months is recommended, and for those at -20°C, within 1 month.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., dichloromethane, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

-

A C18 reverse-phase column is a common starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

Mobile Phase:

-

A typical mobile phase for reverse-phase chromatography of protected nucleosides consists of a mixture of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

A gradient elution is often necessary to separate the parent compound from its more polar (detritylated) and potentially less polar degradation products.

Method Development and Validation:

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heating the solution at a high temperature (e.g., 80°C).

-

Photolytic: Exposing the solution to UV light.

-

-

Chromatographic Optimization: The HPLC method is then optimized to achieve baseline separation of the main peak (this compound) from all degradation product peaks.

-

Method Validation: The final method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Caption: Workflow for determining the equilibrium solubility of this compound.

References

5'-O-Tritylthymidine: A Multifaceted Agent in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Tritylthymidine, a modified nucleoside analog, has emerged as a significant molecule in the landscape of cancer research. Beyond its foundational role as a protected nucleoside in the synthesis of therapeutic oligonucleotides, it exhibits direct anticancer properties through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis. This technical guide provides an in-depth overview of the applications of this compound in oncology, focusing on its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent and a tool in the development of novel cancer therapies.

Introduction

Nucleoside analogs have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis.[1][2] this compound is a derivative of thymidine where a bulky trityl (triphenylmethyl) group is attached to the 5'-hydroxyl position. This modification serves a dual purpose. Firstly, the trityl group is a crucial protecting group in the solid-phase synthesis of oligonucleotides, including antisense therapies and siRNAs, which are gaining prominence in precision medicine for cancer.[3][4] Secondly, and of increasing interest, this compound itself possesses intrinsic biological activity, demonstrating potential as a standalone anticancer agent.[5]

This guide will delve into the multifaceted applications of this compound in cancer research, with a particular focus on its direct therapeutic effects.

Mechanism of Action

Recent studies have elucidated a novel mechanism through which this compound exerts its anticancer effects, primarily by targeting the interaction between Focal Adhesion Kinase (FAK) and Mouse Double Minute 2 Homolog (Mdm2).[5]

Inhibition of the FAK-Mdm2 Interaction

FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration.[5] Mdm2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein.[6] The interaction between FAK and Mdm2 is crucial for the regulation of p53 activity. FAK can bind to Mdm2, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby promoting cancer cell survival.[4]

This compound has been identified as a small molecule inhibitor of the FAK-Mdm2 interaction.[5] By binding to the interface of this protein complex, it disrupts their association, preventing the Mdm2-mediated degradation of p53.[5]

Reactivation of p53 and Induction of Apoptosis

The inhibition of the FAK-Mdm2 complex by this compound leads to the stabilization and reactivation of the p53 tumor suppressor.[5] Activated p53 can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and, importantly, the induction of apoptosis (programmed cell death).[5] A key mediator in this p53-dependent apoptotic pathway is the activation of caspase-8, an initiator caspase that triggers the apoptotic cascade.[5]

The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:

Anti-Angiogenic Effects

In addition to its pro-apoptotic activity, this compound has demonstrated anti-angiogenic properties. It acts as an inhibitor of Thymidine Kinase 2 (TK-2) and Thymidine Phosphorylase (TPase), enzymes that are implicated in the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Specifically, replacing the hypoxanthine base with thymine in a related compound (5'-O-trityl-inosine) to create this compound (KIN6) was found to improve the anti-TPase activity by 3.5-fold.

Quantitative Data from Preclinical Studies

The anticancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings from research on breast and colon cancer models.

In Vitro Efficacy

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Citation |

|---|---|---|---|---|---|

| BT474 | Breast Cancer | Viability | 72h | ~10 | [5] |

| HCT116 | Colon Cancer | Viability | 72h | ~10 |[5] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Treatment | Apoptosis (%) | Citation |

|---|---|---|---|---|

| BT474 | Breast Cancer | 10 µM this compound | Significant increase | [5] |

| HCT116 | Colon Cancer | 10 µM this compound | Significant increase |[5] |

In Vivo Efficacy

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Treatment | Duration | Tumor Growth Inhibition | Citation |

|---|---|---|---|---|

| BT474 Breast Cancer Xenograft | This compound | - | Significant decrease | [5] |

| HCT116 Colon Cancer Xenograft | this compound | - | Significant decrease |[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activities of this compound.

Cell Viability and Clonogenicity Assays

These assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound on cancer cells.

Experimental Workflow:

Detailed Methodology (MTT Assay):

-

Cell Seeding: Seed breast (e.g., BT474) or colon (e.g., HCT116) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

Detailed Methodology:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against FAK, p53, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Experimental Workflow:

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 BT474 or HCT116 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound at a specified dose and schedule (e.g., daily intraperitoneal injections).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for FAK, p53, and cleaved caspase-8).

Role in Oligonucleotide Synthesis

The trityl group of this compound is acid-labile, making it an ideal protecting group for the 5'-hydroxyl function of nucleosides during solid-phase oligonucleotide synthesis.[3] This process involves the sequential addition of phosphoramidite-activated nucleosides to a growing oligonucleotide chain attached to a solid support. The trityl group prevents unwanted side reactions at the 5'-position and is easily removed with a mild acid wash before the addition of the next nucleotide. This application is fundamental to the synthesis of antisense oligonucleotides and siRNAs, which are designed to specifically target and modulate the expression of cancer-related genes.[4]

Conclusion and Future Perspectives

This compound is a molecule of significant interest in cancer research, exhibiting a dual role as a critical component in the synthesis of oligonucleotide-based therapeutics and as a direct-acting anticancer agent. Its ability to disrupt the FAK-Mdm2 interaction, leading to p53-mediated apoptosis, presents a promising therapeutic strategy for cancers with wild-type p53. Furthermore, its anti-angiogenic properties add to its potential as a multi-targeting anticancer drug.

Future research should focus on further elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts. Combination studies with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and provide new avenues for the treatment of resistant cancers. The continued investigation of this compound and its derivatives holds considerable promise for the development of novel and effective cancer therapies.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Inhibition of colon and breast carcinoma cell growth by interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer cells employ nuclear caspase-8 to overcome the p53-dependent G2/M checkpoint through cleavage of USP28 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal Adhesion Kinase Versus p53: Apoptosis or Survival? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis of 5'-O-Tritylthymidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5'-O-Tritylthymidine, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and diagnostic applications. The trityl group serves as a sterically bulky protecting group for the primary 5'-hydroxyl function of thymidine, enabling selective modification at other positions of the nucleoside.

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in the chemical synthesis of complex molecules like nucleosides. The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions. In nucleoside chemistry, the 5'-O-trityl protection of deoxynucleosides, such as thymidine, is a common initial step for the synthesis of oligonucleotides and various nucleoside analogs. This protocol details a reliable and efficient method for the synthesis of this compound from thymidine using trityl chloride in pyridine.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary 5'-hydroxyl group of thymidine on the electrophilic trityl chloride. The reaction is typically carried out in a basic solvent like pyridine, which acts as both the solvent and an acid scavenger to neutralize the hydrochloric acid byproduct. The steric hindrance of the trityl group favors the selective protection of the less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagents and Reaction Parameters

| Parameter | Value |

| Reactants | |

| Thymidine | 1.0 equivalent |

| Trityl Chloride (TrCl) | 1.2 equivalents |

| Solvent | Anhydrous Pyridine |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₉H₂₈N₂O₅ |

| Molecular Weight | 484.54 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125 °C (for a closely related compound) |

| ¹H NMR (CDCl₃, δ ppm) | 7.45–7.20 (m, 15H, Trityl aromatic protons), 6.15 (d, 1H, H1'), 2.55 (m, 1H, H3'), 1.90 (s, 3H, CH₃ thymine) |

| ¹³C NMR (CDCl₃, δ ppm) | 144.2 (C-Trityl), 88.5 (C5' Trityl linkage) |

*Note: NMR data is for the closely related compound 3'-deoxy-3'-iodo-5'-O-tritylthymidine and serves as a reference for the expected chemical shifts of the trityl and thymidine core structure.[1]

Experimental Protocol

Materials and Equipment:

-

Thymidine

-

Trityl chloride

-

Anhydrous pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Thin-layer chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve thymidine (1.0 eq.) in anhydrous pyridine.

-

To this solution, add trityl chloride (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product, this compound, will have a higher Rf value than the starting material, thymidine.

-

-

Work-up:

-

Once the reaction is complete (typically after 12-24 hours, as indicated by TLC), quench the reaction by the slow addition of cold methanol to consume any unreacted trityl chloride.

-

Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Pack the column with silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 20% ethyl acetate and gradually increasing to 50-70% ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

-

Visualizations

Diagram 1: Chemical Reaction

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Using 5'-O-Tritylthymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology and drug development, enabling the precise chemical synthesis of DNA and RNA sequences. The phosphoramidite method is the most widely used chemistry for this process, prized for its high efficiency and amenability to automation.[1] A key component in this methodology is the use of a 5'-hydroxyl protecting group on the nucleoside phosphoramidite monomers, with the trityl group and its derivatives, such as the commonly used 4,4'-dimethoxytrityl (DMT) group, being the standard choice.[2][3] This protecting group is crucial for preventing unwanted side reactions during the coupling step and is selectively removed at the beginning of each synthesis cycle.[3]